molecular formula C10H12INS B1333467 3-Ethyl-2-methylbenzothiazolium iodide CAS No. 3119-93-5

3-Ethyl-2-methylbenzothiazolium iodide

Cat. No. B1333467
CAS RN: 3119-93-5
M. Wt: 305.18 g/mol
InChI Key: HWFCSPDBFXYFKY-UHFFFAOYSA-M
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Description

3-Ethyl-2-methylbenzothiazolium iodide (EMBI) is a synthetic organic compound that has a number of applications in scientific research. It is a derivative of benzothiazole, a heterocyclic aromatic compound that is found in a variety of natural and synthetic compounds. EMBI is a relatively new compound that has been developed in recent years and has been used in a variety of scientific research applications.

Scientific research applications

Fluorescent and Chromogenic Probe Development

3-Ethyl-2-methylbenzothiazolium iodide has been utilized in the synthesis of a new fluorescent and chromogenic dual-channel signal cyanide ion probe. This probe exhibits high selectivity for CN- analysis and strong resistance to interference from other anions. It shows a distinct blue shift in UV-vis absorbance spectra in the presence of CN-, which can be observed with the naked eye. This probe is promising for CN- tracing in biomedical systems due to its excellent optical properties and high biocompatibility (Wang, Wang, & Xian, 2018).

Two-Photon Induced Fluorescence

The compound has also been used in studying two-photon induced fluorescence. New compounds synthesized using variants of 3-ethyl-2-methylbenzothiazolium iodide exhibit two-photon induced fluorescence under specific laser irradiation. This property is valuable for applications in advanced optical technologies (Wu, Tang, Jiang, & Tung, 1999).

Laser Optical Recording Media

In the field of optical recording systems, 3-ethyl-2-methylbenzothiazolium iodide has been involved in the synthesis of deep-coloured squarylium dyes. These dyes, due to their absorption in the infrared wavelength region, are considered potential candidates for developing media in optical recording systems (Kuramoto, Natsukawa, & Asao, 1989).

Catalysis of Selective Nitrile-Primary Amide Interconversion and Sonogashira Coupling

Research has shown that derivatives of 3-ethyl-2-methylbenzothiazolium iodide are effective in catalyzing selective nitrile-primary amide interconversion and Sonogashira coupling. This showcases its potential in organic synthesis and chemical engineering (Dubey, Gupta, & Singh, 2017).

Biological and Photochemical Studies

Various biological and photochemical studies have involved 3-ethyl-2-methylbenzothiazolium iodide. For example, its derivatives have been used in the study of antimony(III) iodide complexes with thiones, revealing insights into structural motifs and their biological applications (Ozturk et al., 2010). Additionally, studies on the dimerization of thiazolium salts, including derivatives of this compound, have contributed to the understanding of nucleophilic carbene nature of C-2 deprotonated thiazolium salts in aprotic basic solution (Doughty & Risinger, 1987).

properties

IUPAC Name

3-ethyl-2-methyl-1,3-benzothiazol-3-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12NS.HI/c1-3-11-8(2)12-10-7-5-4-6-9(10)11;/h4-7H,3H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFCSPDBFXYFKY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=C(SC2=CC=CC=C21)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00883951
Record name Benzothiazolium, 3-ethyl-2-methyl-, iodide (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00883951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-2-methylbenzothiazolium iodide

CAS RN

3119-93-5
Record name 3-Ethyl-2-methylbenzothiazolium iodide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3119-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzothiazolium, 3-ethyl-2-methyl-, iodide (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzothiazolium, 3-ethyl-2-methyl-, iodide (1:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethyl-2-methylbenzothiazolium iodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.540
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
82
Citations
S Kimura - Bulletin of the Chemical Society of Japan, 1960 - journal.csj.jp
… the condensation of 3-ethyl-2-methylbenzothiazolium iodide and … condensation of 3-ethyl--2-methylbenzothiazolium iodide and … of 3-ethyl-2-methylbenzothiazolium iodide and 3 mol. of …
Number of citations: 2 www.journal.csj.jp
J Kabatc, B Jędrzejewska, P Orliński… - Spectrochimica Acta Part …, 2005 - Elsevier
… Next, the 3-ethyl-2-methylbenzothiazolium iodide was condensed with p-substitued benzaldehyde via Knoevenagel reaction using pyridine or piperidine as the catalyst. The …
Number of citations: 29 www.sciencedirect.com
S Kimura - Bulletin of the Chemical Society of Japan, 1960 - journal.csj.jp
… of 3-ethyl-2-methylbenzothiazolium iodide in pyridine afforded the same dye as V. This fact proves the correctness of the structure of 3, 3 '-diet hyl-9-(2-benzot hiazolyl) thiacarbocyanine …
Number of citations: 2 www.journal.csj.jp
N Kuramoto, K Natsukawa, K Asao - Dyes and Pigments, 1989 - Elsevier
… Absorption spectra of reaction products obtained from squaric acid and 3-ethyl-2methylbenzothiazolium iodide. These spectra were measured in chloroform. (a) The reaction mixture; (b…
Number of citations: 53 www.sciencedirect.com
Y Wang, J Wang, Q Xian - Talanta, 2018 - Elsevier
… In this study, 3-ethyl-2-methylbenzothiazolium iodide and nitrophenyl-2-furancarboxaldehyde were used to synthesize a new fluorescent and chromogenic dual channel signal cyanide …
Number of citations: 19 www.sciencedirect.com
D Taber, N Picus, EI Becker… - Journal of the American …, 1955 - ACS Publications
… 13 The unsuccessful attempts to effect a condensa-tion with tetracyclone were with (1) 3-ethyl-2-methylbenzothiazolium iodide (a) in acetic anhydride at reflux for five minutes or for one …
Number of citations: 4 pubs.acs.org
J Rashkova, P Tzvetkova, S Simova, L Viteva… - Dyes and …, 2009 - Elsevier
… Employing a condensation reaction of 3-ethyl-2-methylbenzothiazolium iodide with a model heptamethine merocyanine in boiling pyridine we recently prepared the new nonamethine …
Number of citations: 3 www.sciencedirect.com
S Cha, MG Choi, HR Jeon, SK Chang - Sensors and Actuators B: Chemical, 2011 - Elsevier
… 7-Hydroxycoumarin, 1-ethyl-2-methylquinolinium iodide and 3-ethyl-2-methylbenzothiazolium iodide were purchased from Aldrich Chemical Co. and used without further purification. 7-…
Number of citations: 93 www.sciencedirect.com
TPL Nguyen, CHT Nguyen, TQ Nguyen… - …, 2023 - Wiley Online Library
… as the electron donor and 3-ethyl-2-methylbenzothiazolium iodide as the electron acceptor … electron-deficient carbonyl group such as 3-ethyl-2-methylbenzothiazolium iodide, a D-π-A …
Y Zhang, X Yue, B Kim, S Yao… - Chemistry–A European …, 2014 - Wiley Online Library
… 5-Ethynyl-3-ethyl-2-methylbenzothiazolium iodide (3) was synthesized from 5-bromo-2-… of dibutyl squaraine ester with 3-ethyl-2-methylbenzothiazolium iodide in ethanol. Reaction of …

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